1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Overview

Description

Molecular Structure Analysis

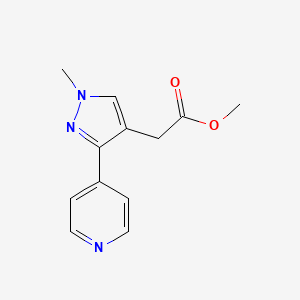

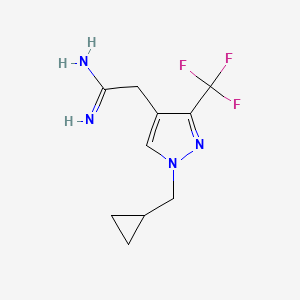

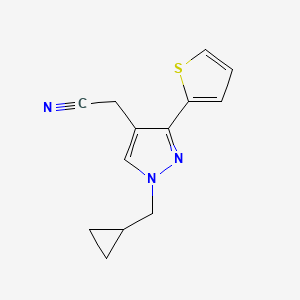

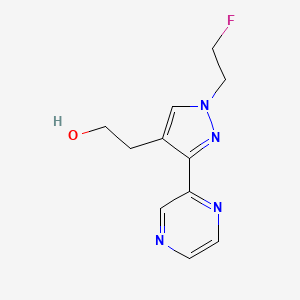

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyrazine ring via a single bond. The ethyl group would be attached to one of the nitrogen atoms in the pyrazole ring, and the carboxamide group would be attached to the carbon atom in the 5-position of the pyrazole ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrazine rings, as well as the carboxamide group. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyrazine rings could contribute to its aromaticity and stability, while the carboxamide group could participate in hydrogen bonding, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

- Chemical Synthesis : Research includes the development of novel synthetic pathways for pyrazole derivatives, which are crucial for various scientific applications. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones from amino-pyrazole carboxamides represents a foundational approach to creating a wide array of compounds for further evaluation in different scientific domains (Miyashita et al., 1990).

Biological Applications

- Antimicrobial and Antifungal Activity : Pyrazole derivatives have shown promising results in antimicrobial and antifungal studies, suggesting their potential as therapeutic agents. The synthesis of new pyrazoline and pyrazole derivatives and their evaluation against various microbial strains have highlighted the bioactive potential of these compounds (Hassan, 2013).

- Anticancer Activity : The development of pyrazole derivatives for anticancer applications is a significant area of research. Studies have focused on designing, synthesizing, and evaluating pyrazole-based compounds for their efficacy against different cancer cell lines, indicating the versatility of these compounds in cancer research (Nassar et al., 2015).

Agrochemical and Nematocidal Applications

- Nematocidal Activity : The synthesis and evaluation of pyrazole carboxamide derivatives have also extended to agrochemical applications, particularly as nematocidal agents. Some derivatives exhibit significant activity against plant-parasitic nematodes, offering potential benefits for agricultural pest management (Zhao et al., 2017).

Material Science and Chemical Sensing

- Fluorescent Compounds : Pyrazole derivatives have been explored for their optical properties, including fluorescence. The synthesis of fluorescent compounds with pyrazolo[1,5-a]pyrazin-4(5H)-one moieties and their optical characterization provide insights into their potential use in material sciences and chemical sensing (Zheng et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name |

2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-2-15-9(10(11)16)5-7(14-15)8-6-12-3-4-13-8/h3-6H,2H2,1H3,(H2,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXKFQUBDXICBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.